molecular formula C19H15N5O2 B7153888 N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide

N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide

Cat. No.: B7153888
M. Wt: 345.4 g/mol
InChI Key: WRKCDJGKUSZNAK-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxazole ring, a triazole ring, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-13-2-3-15(19-21-8-9-26-19)10-17(13)23-18(25)14-4-6-16(7-5-14)24-12-20-11-22-24/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKCDJGKUSZNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CO2)NC(=O)C3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne.

    Coupling with Benzamide: The final step involves coupling the oxazole-triazole intermediate with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide: shares structural similarities with other compounds containing oxazole and triazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxazole and triazole rings, which confer distinct chemical and biological properties compared to other similar compounds.

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